

2-methylaspartic acid CAS number and molecular formula

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Compound of Interest

Compound Name: Aspartic acid, 2-methyl-

Cat. No.: B613155

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An In-depth Technical Guide to 2-Methylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylaspartic acid, a key derivative of the endogenous excitatory amino acid L-aspartic acid. As a notable agonist of the N-methyl-D-aspartate (NMDA) receptor, this compound serves as an invaluable tool in neuroscience research for probing the structure, function, and therapeutic potential of this critical ionotropic glutamate receptor. This document details its chemical properties, biological activity, relevant experimental protocols, and its role within the broader context of NMDA receptor signaling.

Core Chemical and Physical Properties

2-Methylaspartic acid is a non-proteinogenic amino acid characterized by the addition of a methyl group at the alpha-carbon (C2) of aspartic acid. This structural modification is crucial for its pharmacological profile. The compound exists as different stereoisomers, with the racemic (DL) and the L-enantiomer being commonly referenced.

Identity and Structure

Property	Data
Molecular Formula	C5H9NO4[1]
IUPAC Name	2-amino-2-methylbutanedioic acid
Synonyms	α -Methylaspartic acid, 2-Methyl-DL-aspartic acid
CAS Number	2792-66-7 (DL-isomer)[1] 3227-17-6 (L-isomer) [2][3]

Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-methylaspartic acid.

Property	Value	Source
Molecular Weight	147.13 g/mol	PubChem[1]
Monoisotopic Mass	147.05315777 Da	PubChem[1]
Topological Polar Surface Area	101 Å ²	PubChem[1]
Hydrogen Bond Donors	3	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]
XLogP3	-3.7	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Biological Activity and Mechanism of Action

2-Methylaspartic acid primarily functions as an agonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[4] The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5]

Activation of the NMDA receptor is a complex process that requires the coincidence of two events:

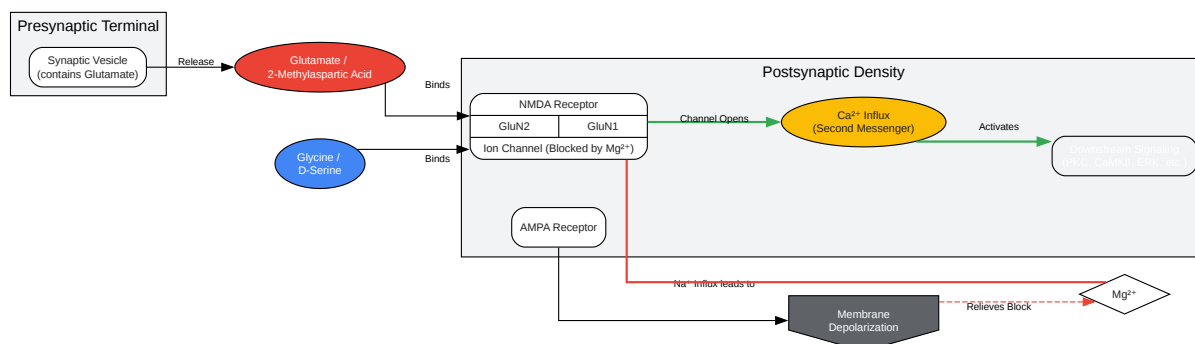
- **Agonist and Co-agonist Binding:** Both the primary agonist (glutamate or an analogue like 2-methylaspartic acid) and a co-agonist (glycine or D-serine) must bind to their respective sites on the GluN2 and GluN1 subunits.[4]
- **Depolarization:** The postsynaptic membrane must be sufficiently depolarized to relieve the voltage-dependent block of the channel pore by extracellular magnesium ions (Mg^{2+}).[4]

Once both conditions are met, the channel opens, allowing the influx of sodium (Na^+) and a significant amount of calcium (Ca^{2+}) into the neuron, alongside the efflux of potassium (K^+).[4] The influx of Ca^{2+} is particularly important as it acts as a critical second messenger, initiating a cascade of downstream signaling pathways that underpin processes like long-term potentiation (LTP).[4]

While specific EC_{50} or K_i values for 2-methylaspartic acid are not readily available in the cited literature, its utility as an NMDA receptor agonist is well-established in functional assays. For context, the endogenous agonist L-glutamate exhibits an EC_{50} of approximately $2.3 \mu M$ for activating NMDA receptors in cultured hippocampal neurons.[1] The α -methylation of aspartic acid generally confers selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors.

NMDA Receptor Activation and Signaling Pathway

The following diagram illustrates the sequence of events leading to NMDA receptor activation and the initiation of downstream signaling.



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